2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid
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Overview
Description
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the butan-2-yl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Chlorination: The starting pyrimidine compound is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Alkylation: The chlorinated pyrimidine is then subjected to alkylation with butan-2-yl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine carboxylic acid.
Scientific Research Applications
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivative of the compound being used.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-4-chloropyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
4-Chloropyrimidine-5-carboxylic acid: Lacks the butan-2-yl group, which may affect its binding affinity and specificity.
Uniqueness
2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid is unique due to the presence of both the butan-2-yl and carboxylic acid groups. This combination enhances its chemical reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-butan-2-yl-4-chloropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-4-6(9(13)14)7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
LRCZEBHJRJUPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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